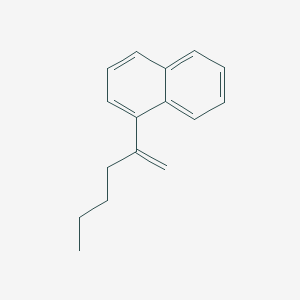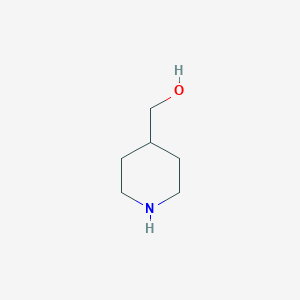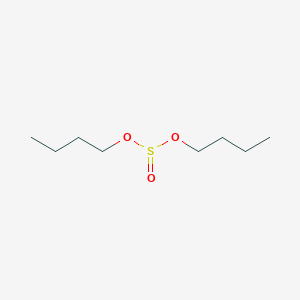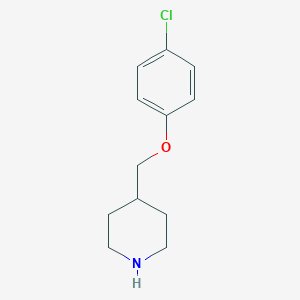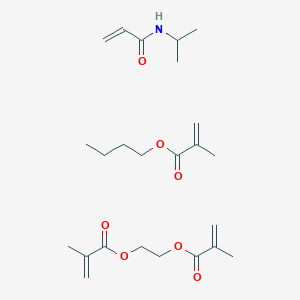
Poly(N-isopropylacrylamide-co-butyl methacrylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(N-isopropylacrylamide-co-butyl methacrylate), also known as P(NIPAM-co-BMA), is a copolymer that has been widely studied for its unique thermo-responsive properties. It is a water-soluble polymer that exhibits a lower critical solution temperature (LCST) at around 32°C. Below this temperature, the polymer is hydrophilic and soluble, but above this temperature, it becomes hydrophobic and precipitates out of solution. This behavior has made P(NIPAM-co-BMA) a popular material for various scientific research applications.
Mécanisme D'action
The mechanism of action of P(NIPAM-co-BMA) is based on its thermo-responsive properties. Below the LCST, the polymer is hydrophilic and soluble, allowing it to interact with aqueous environments. Above the LCST, the polymer becomes hydrophobic and precipitates out of solution, which can be used to control drug release or cell adhesion.
Effets Biochimiques Et Physiologiques
P(NIPAM-co-BMA) has been shown to be biocompatible and non-toxic, making it a promising material for biomedical applications. It has been used in various in vitro and in vivo studies, demonstrating its ability to control cell adhesion, growth, and differentiation. However, further studies are needed to fully understand the long-term effects of P(NIPAM-co-BMA) on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of P(NIPAM-co-BMA) is its thermo-responsive properties, which can be used to control drug release or cell adhesion. It is also a water-soluble polymer, making it easy to handle and work with in the laboratory. However, one limitation is its sensitivity to pH and ionic strength, which can affect its thermo-responsive properties. Additionally, its hydrophobicity can make it difficult to dissolve in some solvents.
Orientations Futures
There are many potential future directions for P(NIPAM-co-BMA) research. One area of interest is the development of new drug delivery systems that can release drugs in response to specific stimuli, such as changes in pH or light. Another area is the use of P(NIPAM-co-BMA) in tissue engineering, where its hydrophilic and hydrophobic properties can be used to control cell behavior and tissue growth. Additionally, P(NIPAM-co-BMA) can be used as a transducer in biosensors to detect changes in temperature or pH. Further studies are needed to fully understand the potential applications of P(NIPAM-co-BMA) in these areas.
Méthodes De Synthèse
P(NIPAM-co-BMA) can be synthesized using a variety of methods, including free radical polymerization, atom transfer radical polymerization, and reversible addition-fragmentation chain transfer polymerization. The most common method is free radical polymerization, which involves the use of a radical initiator to initiate the polymerization reaction. The monomers, N-isopropylacrylamide and butyl methacrylate, are then added to the reaction mixture and allowed to polymerize.
Applications De Recherche Scientifique
P(NIPAM-co-BMA) has been used in a wide range of scientific research applications, including drug delivery, tissue engineering, and biosensors. Its thermo-responsive properties make it an ideal material for drug delivery systems that can release drugs in response to temperature changes in the body. It has also been used to create scaffolds for tissue engineering, as its hydrophilic and hydrophobic properties can be used to control cell adhesion and growth. In biosensors, P(NIPAM-co-BMA) has been used as a transducer to detect changes in temperature or pH.
Propriétés
Numéro CAS |
111984-73-7 |
|---|---|
Nom du produit |
Poly(N-isopropylacrylamide-co-butyl methacrylate) |
Formule moléculaire |
C24H39NO7 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C10H14O4.C8H14O2.C6H11NO/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4-5-6-10-8(9)7(2)3;1-4-6(8)7-5(2)3/h1,3,5-6H2,2,4H3;2,4-6H2,1,3H3;4-5H,1H2,2-3H3,(H,7,8) |
Clé InChI |
ZKQAGSRSPSPPSA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C |
SMILES canonique |
CCCCOC(=O)C(=C)C.CC(C)NC(=O)C=C.CC(=C)C(=O)OCCOC(=O)C(=C)C |
Synonymes |
poly(IPAAM-co-BMA) poly(N-isopropylacrylamide-co-butyl methacrylate) poly(NIP3AAm-co-BMA) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



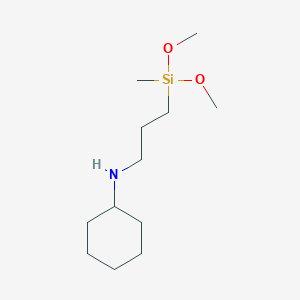
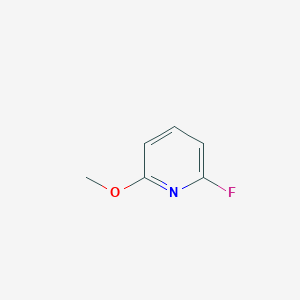
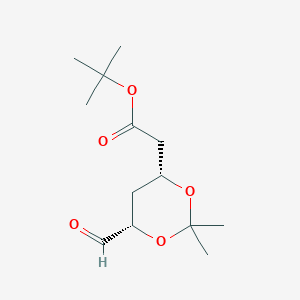
![3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B45674.png)
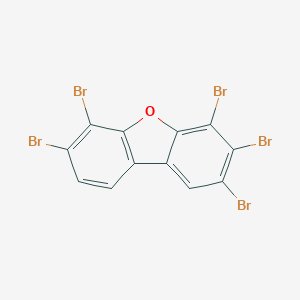
![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)
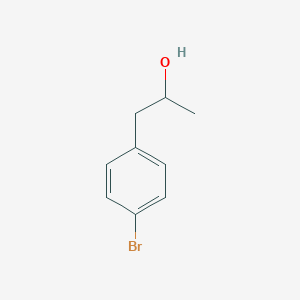
![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)
![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)
![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)
